
N-(3-Chloro-4-hydroxybenzoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-hydroxybenzoyl)glycine is an organic compound that features a benzoyl group substituted with a chlorine atom and a hydroxyl group, attached to a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-hydroxybenzoyl)glycine typically involves the acylation of glycine with 3-chloro-4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-(3-Chloro-4-hydroxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl glycine derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Chloro-4-hydroxybenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Chloro-4-hydroxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Shares the benzoyl moiety with chlorine and hydroxyl substitutions but lacks the glycine component.
4-Hydroxybenzoyl glycine: Similar structure but without the chlorine atom.
N-(4-Hydroxybenzoyl)glycine: Similar structure but with the hydroxyl group in a different position.
Uniqueness
N-(3-Chloro-4-hydroxybenzoyl)glycine is unique due to the presence of both chlorine and hydroxyl groups on the benzoyl moiety, combined with the glycine component. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
90276-09-8 |
|---|---|
分子式 |
C9H8ClNO4 |
分子量 |
229.62 g/mol |
IUPAC名 |
2-[(3-chloro-4-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)12)9(15)11-4-8(13)14/h1-3,12H,4H2,(H,11,15)(H,13,14) |
InChIキー |
XJEFUFUWOKGPND-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


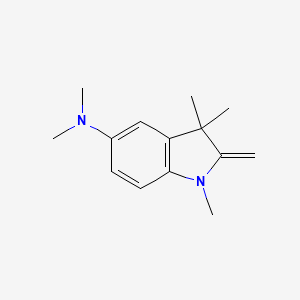
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)



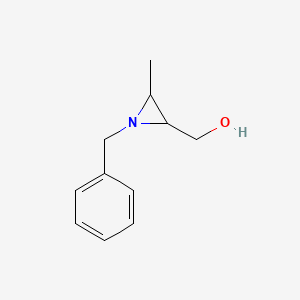


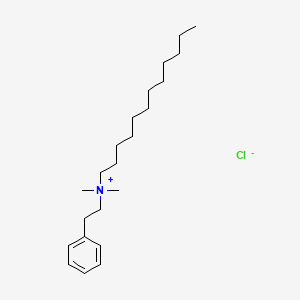

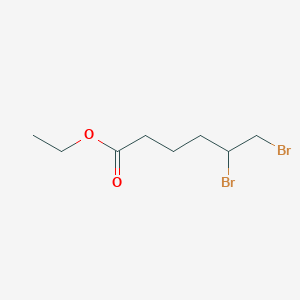
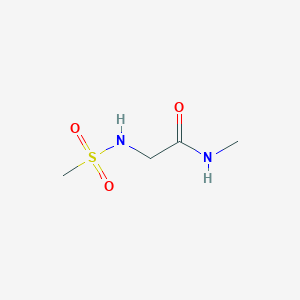
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
